molecular formula C11H7BrO3 B12118876 3-(5-Bromo-benzofuran-2-yl)-acrylic acid

3-(5-Bromo-benzofuran-2-yl)-acrylic acid

Cat. No.: B12118876
M. Wt: 267.07 g/mol
InChI Key: GCKSNOYXPDQWHL-DUXPYHPUSA-N
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Description

3-(5-Bromo-benzofuran-2-yl)-acrylic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 5-position of the benzofuran ring and an acrylic acid moiety makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-benzofuran-2-yl)-acrylic acid typically involves the bromination of benzofuran followed by the introduction of the acrylic acid moiety. One common method involves the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-benzofuran is then subjected to a Heck reaction with acrylic acid under palladium catalysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-benzofuran-2-yl)-acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-benzofuran-2-yl)-acrylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-benzofuran-2-yl)-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-benzofuran-2-yl)-acrylic acid is unique due to the presence of both a bromine atom and an acrylic acid moiety, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development .

Properties

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

IUPAC Name

(E)-3-(5-bromo-1-benzofuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C11H7BrO3/c12-8-1-3-10-7(5-8)6-9(15-10)2-4-11(13)14/h1-6H,(H,13,14)/b4-2+

InChI Key

GCKSNOYXPDQWHL-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1Br)C=C(O2)/C=C/C(=O)O

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C=CC(=O)O

Origin of Product

United States

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